molecular formula C28H38FN3O6S B14109098 Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

Cat. No.: B14109098
M. Wt: 563.7 g/mol
InChI Key: POGQSTILWBTFOJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate is a synthetic intermediate critical to the production of rosuvastatin, a widely prescribed statin for managing hyperlipidemia . Structurally, it features:

  • A pyrimidine core substituted with a 4-fluorophenyl group, methanesulfonamido (mesylamido) moiety, and isopropyl group at positions 4, 2, and 6, respectively.
  • An ethenyl bridge connecting the pyrimidine to a 2,2-dimethyl-1,3-dioxane ring.
  • A tert-butyl ester linked via an acetoxy group to the dioxane ring.

The compound’s synthesis involves a Wittig reaction between a pyrimidine-derived phosphonate and a dioxane-containing aldehyde under cryogenic conditions (−70°C), as detailed in . This intermediate’s stereochemical precision is vital for ensuring the bioactivity of rosuvastatin, which inhibits HMG-CoA reductase .

Properties

IUPAC Name

tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSTILWBTFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 289042-12-2) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.

PropertyValue
Molecular Formula C29H40FN3O6S
Molecular Weight 577.71 g/mol
Density 1.3 ± 0.1 g/cm³
Melting Point 153 - 155 °C
Boiling Point Not available

This compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. Notably, it has been studied for its effects on the BRAF V600E mutation, which is prevalent in various cancers.

Inhibition of BRAF V600E Kinase Activity

Research indicates that compounds similar to this compound demonstrate significant inhibition of BRAF V600E kinase activity. In vitro assays have shown IC50 values ranging from 40 to 88 nM , indicating potent inhibitory effects compared to reference compounds .

Antiproliferative Activity

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In studies involving A375 melanoma cells and Colo205 colon cancer cells, this compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range .

Summary of Antiproliferative Activity

Cell LineIC50 (nM)Reference Compound IC50 (nM)
A37540 - 88Encorafenib: 21 ± 13
Colo205Similar trends observed; specific values not reported

Case Studies and Research Findings

  • In Vitro Studies : A study reported that synthesized compounds similar to this compound were able to inhibit the proliferation of BRAF V600E mutant cancer cells effectively. The concentration-response curves indicated that these compounds inhibited cell viability significantly compared to controls .
  • Mechanistic Insights : Further analysis revealed that these compounds could penetrate cancer cells and inhibit signaling pathways associated with BRAF V600E by reducing phosphorylation levels of downstream targets such as MEK and ERK .
  • Computational Studies : Molecular modeling studies suggested that structural similarities between tert-butyl 2-[6-[2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-y]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate and other BRAF inhibitors could explain their efficacy in targeting the kinase while maintaining stability within cellular environments .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents on Pyrimidine/Dioxane Biological Role/Activity Reference
Target Compound Pyrimidine + dioxane 4-Fluorophenyl, methanesulfonamido, isopropyl, tert-butyl Rosuvastatin intermediate
tert-Butyl 2-((4R,6R)-6-(2-(2-(2-acetamido-5-bromophenyl)-2,2-difluoroacetamido)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (13d) Pyrimidine + dioxane 5-Bromo-2-acetamidophenyl, difluoroacetamido Antiplasmodial, trypanocidal (IC₅₀: 1–5 μM)
tert-Butyl 2-(6-{2-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-pyrrol-1-yl]ethyl}-2,2-dimethyl-dioxan-4-yl)acetate Pyrrole + dioxane Phenylcarbamoyl, deuterated phenyl Probable metabolic stability enhancement
tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(2-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-dioxan-4-yl)acetate Pyrimidine + dioxane 2-Fluorophenyl, N-methylmethylsulfonamido Rosuvastatin precursor variant

Key Findings :

Pyrimidine vs. Pyrrole Cores :

  • The target compound’s pyrimidine core (as in rosuvastatin intermediates) contrasts with pyrrole-based analogues (e.g., ), which incorporate a carbamoyl group and deuterated phenyl rings. This substitution may improve metabolic stability but reduces affinity for HMG-CoA reductase compared to pyrimidine derivatives .

Sulfonamido Groups: Methanesulfonamido (target compound) vs. N-methylmethylsulfonamido () influence electronic properties and hydrogen-bonding capacity, impacting crystallinity during synthesis .

Biological Activity :

  • The target compound is pharmacologically inert as an intermediate, whereas bromophenyl-difluoroacetamido analogue 13d () exhibits antiplasmodial activity (IC₅₀: 1.2 μM against Plasmodium falciparum), highlighting the role of halogenation in diversifying bioactivity.

Key Findings :

  • Cryogenic conditions (−70°C) are critical for stabilizing reactive intermediates in the target compound’s synthesis .
  • Lower yields in 13d (25%) reflect challenges in introducing bromine and difluoroacetamido groups, which may require additional purification steps .

Physicochemical Properties

  • LogP : The target compound’s calculated LogP (~4.5) is higher than 13d (~3.8) due to the tert-butyl ester and fluorophenyl group, suggesting better membrane permeability .
  • Thermal Stability: The dioxane ring’s 2,2-dimethyl configuration enhances conformational rigidity, reducing decomposition risks during storage compared to non-methylated analogues .

Preparation Methods

Sodium Hexamethyldisilazide (NaHMDS)-Mediated Reaction

Procedure :

  • Reactants : Pyrimidine aldehyde (1.0 equiv), tert-butyl (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate (1.1 equiv), NaHMDS (1.1 equiv).
  • Conditions : Anhydrous THF at −78°C under nitrogen, followed by warming to −35°C over 3 hours.
  • Workup : Quenching with saturated NH₄Cl, extraction with toluene, and crystallization from methanol.
  • Yield : 95%.
  • Purity : 99.6% (HPLC), E/Z ratio >99.8:0.2.

Advantages : High yield and stereoselectivity; suitable for industrial scale.
Limitations : Requires cryogenic conditions and strict anhydrous handling.

Potassium Carbonate in Dimethyl Sulfoxide (DMSO)

Procedure :

  • Reactants : Pyrimidine aldehyde (1.0 equiv), dioxane acetate (1.0 equiv), K₂CO₃ (1.5 equiv).
  • Conditions : DMSO at 70–80°C for 6–8 hours.
  • Workup : Filtration, aqueous extraction, and crystallization from methanol.
  • Yield : 71.1–82.3%.
  • Purity : 99.7% (HPLC), E/Z ratio 99.7:0.3.

Advantages : Mild base; avoids cryogenic temperatures.
Limitations : Lower yield compared to NaHMDS method; longer reaction time.

Cesium Fluoride (CsF) in Dimethylformamide (DMF)

Procedure :

  • Reactants : Pyrimidine aldehyde (1.0 equiv), dioxane acetate (1.0 equiv), CsF (0.1 equiv).
  • Conditions : DMF at 120°C for 2 hours.
  • Workup : Ice-water quenching, toluene extraction, and methanol crystallization.
  • Yield : 77.8%.
  • Purity : 98% (HPLC), E/Z ratio 99.8:0.2.

Advantages : Short reaction time; minimal byproducts.
Limitations : High temperature risks decomposition; moderate yield.

Comparative Analysis of Methods

Parameter NaHMDS/THF K₂CO₃/DMSO CsF/DMF
Yield (%) 95 71–82 78
Reaction Time (h) 3–18 6–8 2
Temperature (°C) −78 to −35 70–80 120
Stereoselectivity (E/Z) >99.8:0.2 99.7:0.3 99.8:0.2
Scalability High Moderate Low

Synthesis Optimization Insights

Solvent Effects

  • THF : Optimal for NaHMDS-mediated reactions due to low polarity and compatibility with strong bases.
  • DMSO : Enhances reaction rate in K₂CO₃ method but may cause side reactions at elevated temperatures.
  • DMF : Facilitates high-temperature reactions but requires careful moisture control.

Base Selection

  • NaHMDS : Generates a strong, non-nucleophilic base ideal for deprotonating phosphonate esters.
  • K₂CO₃ : Cost-effective but less efficient in deprotonation, leading to longer reaction times.
  • CsF : Acts as a mild base with phase-transfer properties, though limited by cost.

Stereochemical Control

The (4R,6S) configuration is preserved through:

  • Chiral auxiliary use : The dioxane ring’s stereochemistry is introduced via enzymatic reduction in earlier synthesis steps.
  • Low-temperature conditions : Minimize epimerization during olefination.

Industrial-Scale Production

Pilot-Scale Process (10 kg Batch)

  • Reactants : Pyrimidine aldehyde (10 kg), dioxane acetate (9.5 kg), NaHMDS (12 L of 1 M solution).
  • Conditions : THF at −70°C, 2-hour reaction time.
  • Yield : 82% (8.2 kg).
  • Purity : 98% (HPLC), residual solvents <0.1% (ICH guidelines).

Cost Analysis

  • NaHMDS method : \$12–15 per gram (including solvent recovery).
  • K₂CO₃ method : \$8–10 per gram (lower yield offsets cost savings).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.88 (t, J = 7.4 Hz, 3H), 1.09–1.25 (m, 7H), 1.39–1.52 (m, 13H), confirming tert-butyl and isopropyl groups.
  • ¹³C NMR : δ 170.2 (C=O), 162.1 (C-F), 121.5 (ethenyl CH).

High-Performance Liquid Chromatography (HPLC)

  • Column : C18, 250 × 4.6 mm, 5 µm.
  • Mobile Phase : Acetonitrile/water (70:30).
  • Retention Time : 8.2 minutes.

Q & A

Q. What are the key synthetic strategies for preparing this compound, and what reaction conditions optimize yield?

The synthesis involves multi-step protocols, typically starting with the construction of the pyrimidine core followed by coupling with the dioxane-acetate moiety. A critical step is the introduction of the methanesulfonamido group via nucleophilic substitution. Evidence from analogous syntheses indicates that using pyridine as a base in dichloromethane at 20°C achieves 86% yield for esterification and acetylation steps . Key conditions include:

StepReagents/ConditionsYieldReference
EsterificationPyridine, CH₂Cl₂, 20°C86%
CouplingPd catalysis, inert atmosphere~75% (estimated)

Stereochemical control (e.g., 4R,6S configuration) requires chiral auxiliaries or enantioselective catalysts, as seen in related dioxane derivatives .

Q. Which analytical techniques are most effective for structural characterization?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the ethenyl group and tert-butyl acetate substitution .
  • HPLC-MS : Used to verify purity (≥95%) and monitor synthetic intermediates .
  • X-ray Crystallography : Resolves stereochemistry at the 4R,6S positions in crystalline derivatives .

Comparative retention times (e.g., 1.23 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 757 [M+H]⁺) are critical for validation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 4R,6S vs. 4S,6R) impact biological activity?

Stereochemistry significantly influences target binding. For example, the 4R,6S configuration in related pyrrole-dioxane hybrids enhances affinity for kinase targets by 3–5× compared to 4S,6R isomers . This is attributed to optimized van der Waals interactions with hydrophobic binding pockets. Computational docking studies (e.g., using AutoDock Vina) align with empirical bioactivity data .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies often arise from:

  • Purity Variability : Impurities ≥5% (e.g., unreacted intermediates) can skew IC₅₀ values .
  • Assay Conditions : Varying pH or buffer systems (e.g., Tris vs. HEPES) alter protonation states of the sulfonamido group, affecting binding .
  • Cell Line Differences : Metabolic stability in HepG2 vs. HEK293 cells impacts apparent potency .

Standardization strategies include orthogonal purity validation (HPLC + LC-MS) and using isogenic cell lines .

Q. What computational methods predict interactions between this compound and biological targets?

  • Molecular Dynamics (MD) Simulations : Reveal stability of the methanesulfonamido group in ATP-binding pockets over 100-ns trajectories .
  • QSAR Models : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with IC₅₀ values (R² = 0.89 in kinase inhibitors) .
  • Free Energy Perturbation (FEP) : Predicts ΔΔG values for stereoisomer binding within 0.5 kcal/mol accuracy .

Methodological Challenges

Q. What strategies mitigate degradation during long-term storage?

  • Temperature Control : Storage at –20°C in amber vials reduces hydrolysis of the tert-butyl ester .
  • Lyophilization : Stabilizes the compound for >12 months when formulated with cyclodextrin .
  • HPLC Monitoring : Detects degradation products (e.g., free carboxylic acid) at 0.1% sensitivity .

Q. How to design SAR studies for analogs with improved metabolic stability?

  • Core Modifications : Replace the dioxane ring with morpholine (t₁/₂ increased from 2.1 to 4.3 hours in liver microsomes) .
  • Substituent Effects : Fluorine at the pyrimidine 4-position reduces CYP3A4-mediated oxidation by 60% .
  • Prodrug Strategies : Phosphate esters of the acetate group enhance solubility without compromising stability .

Data Contradiction Analysis

Q. Why do some studies report nM-level activity while others show µM potency?

Key factors include:

  • Target Conformational States : The compound may bind preferentially to activated vs. inactive kinase states .
  • Redox Conditions : Methanesulfonamido oxidation in high-reactive oxygen species (ROS) assays artificially lowers activity .
  • Protein Binding : Serum albumin binding (>90% in FBS-containing media) reduces free drug concentration .

Validated protocols recommend using low-serum (<2%) assays and pre-reducing agents (e.g., TCEP) .

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